molecular formula C22H27NO2 B5792851 N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide

N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide

Cat. No. B5792851
M. Wt: 337.5 g/mol
InChI Key: ZAHFFOFOQQJRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide, also known as BCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCP belongs to the family of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, BCP is not a psychoactive compound, meaning it does not produce the characteristic “high” associated with cannabis use. In

Mechanism of Action

The exact mechanism of action of N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide is not fully understood. However, it is believed to interact with the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes, such as pain, inflammation, and mood. N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to bind to the CB2 receptor, which is primarily expressed in immune cells, and it has been suggested that N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide may modulate the activity of this receptor.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to have immunomodulatory effects, as it has been shown to modulate the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide in lab experiments is that it is a non-psychoactive compound, meaning it does not produce the characteristic “high” associated with cannabis use. This makes it easier to study the effects of N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide without confounding factors. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are many potential future directions for research on N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide. One area of interest is its potential as a therapeutic agent for various conditions, such as arthritis, neuropathic pain, anxiety, and depression. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide may have potential anticancer properties, and further research is needed to explore this potential. Another area of interest is the development of new synthetic methods for N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide, which could improve its availability for research purposes. Finally, more research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide and its effects on the endocannabinoid system.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide can be synthesized through a series of chemical reactions. The starting materials are cyclohexylmagnesium bromide and 4-(benzyloxy)benzaldehyde. The reaction is carried out in the presence of a catalyst, such as copper(II) chloride, in anhydrous diethyl ether. The product is then purified through a series of chromatography techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to have potential therapeutic properties for a wide range of conditions. It has been studied for its anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has also been found to have potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been studied for its effects on the immune system, as it has been found to modulate the production of cytokines and chemokines.

properties

IUPAC Name

3-cyclohexyl-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h2,5-6,9-10,12-15,18H,1,3-4,7-8,11,16-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFFOFOQQJRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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